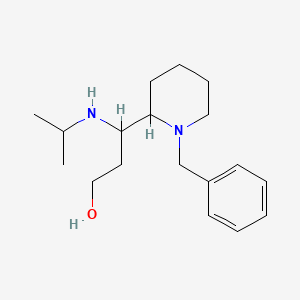
1-Chloro-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound this compound is characterized by the presence of a chlorine atom at the first position of the xanthone scaffold, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-Chloro-9H-xanthen-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate substituted salicylic acids with phloroglucinols in the presence of catalysts such as phosphorus pentoxide-methanesulfonic acid (Eaton’s reagent) . Another method includes the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Chloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-9H-xanthen-9-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Chloro-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-derived 2-like 2 (Nrf2) . This modulation can lead to the activation of antioxidant response elements and the reduction of oxidative damage in cells.
Comparación Con Compuestos Similares
1-Chloro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
9H-xanthen-9-one: The parent compound without the chlorine substitution.
5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: A derivative with additional functional groups that enhance its biological activity.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, which can exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit a range of biological activities, making it a valuable subject for further research and development.
Propiedades
Número CAS |
77125-92-9 |
|---|---|
Fórmula molecular |
C13H7ClO2 |
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
1-chloroxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
Clave InChI |
HVCQSNXTTXPIAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)

![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)

